molecular formula C12H16N2 B14491966 3-[(2-Phenylpropan-2-yl)amino]propanenitrile CAS No. 64341-08-8

3-[(2-Phenylpropan-2-yl)amino]propanenitrile

Cat. No.: B14491966
CAS No.: 64341-08-8
M. Wt: 188.27 g/mol
InChI Key: PUNVKWNSNUEELJ-UHFFFAOYSA-N
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Description

3-[(2-Phenylpropan-2-yl)amino]propanenitrile is an organic compound that belongs to the class of nitriles. It is structurally characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with an amino group substituted by a 2-phenylpropan-2-yl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Phenylpropan-2-yl)amino]propanenitrile typically involves the reaction of 2-phenylpropan-2-amine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where the amine group reacts with a halogenated nitrile compound under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Phenylpropan-2-yl)amino]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitrile oxides.

    Reduction: Primary amines.

    Substitution: Substituted amines or amides, depending on the electrophile used.

Scientific Research Applications

3-[(2-Phenylpropan-2-yl)amino]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Phenylpropan-2-yl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fenproporex: Structurally similar, used as an anorectic drug.

    Amphetamine: Shares structural features, known for its stimulant effects.

    Propanenitrile derivatives: Various derivatives with different substituents exhibit diverse biological activities.

Uniqueness

3-[(2-Phenylpropan-2-yl)amino]propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrile group with a phenyl-substituted amino group makes it a valuable compound for research and industrial applications.

Properties

CAS No.

64341-08-8

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-(2-phenylpropan-2-ylamino)propanenitrile

InChI

InChI=1S/C12H16N2/c1-12(2,14-10-6-9-13)11-7-4-3-5-8-11/h3-5,7-8,14H,6,10H2,1-2H3

InChI Key

PUNVKWNSNUEELJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NCCC#N

Origin of Product

United States

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